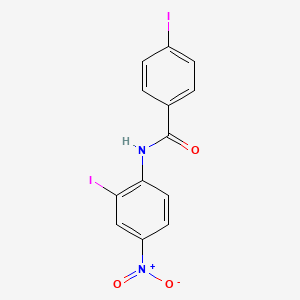

4-iodo-N-(2-iodo-4-nitrophenyl)benzamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

663621-24-7 |

|---|---|

Molekularformel |

C13H8I2N2O3 |

Molekulargewicht |

494.02 g/mol |

IUPAC-Name |

4-iodo-N-(2-iodo-4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H8I2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-6-5-10(17(19)20)7-11(12)15/h1-7H,(H,16,18) |

InChI-Schlüssel |

FDFNELTXDKZXNS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])I)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Iodo N 2 Iodo 4 Nitrophenyl Benzamide and Analogues

Retrosynthetic Analysis and Key Disconnections in 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide Synthesis

A retrosynthetic analysis of the target molecule reveals two primary pathways for its construction, centered around the formation of the central amide bond.

Primary Disconnection: The Amide Bond

The most logical and common retrosynthetic disconnection is at the amide C-N bond. This bond is typically formed late in a synthetic sequence. This disconnection yields two key synthons: a 4-iodobenzoyl cation equivalent and a 2-iodo-4-nitroaniline (B1222051) anion equivalent. These synthons correspond to the readily available or easily synthesizable starting materials: 4-iodobenzoic acid (or its activated derivatives) and 2-iodo-4-nitroaniline .

Secondary Disconnections: Functional Group Introduction

Further deconstruction of these two primary building blocks involves considering the introduction of the iodo and nitro groups.

4-Iodobenzoic Acid: This can be seen as arising from benzoic acid via electrophilic iodination, or from 4-aminobenzoic acid via a Sandmeyer reaction.

2-Iodo-4-nitroaniline: This precursor can be retrosynthetically simplified in two ways:

Iodination of 4-nitroaniline (B120555): This involves the electrophilic iodination of commercially available 4-nitroaniline. The nitro group is a meta-director, but the powerful activating effect of the amino group directs the incoming electrophile to the ortho position.

Nitration of 2-iodoaniline (B362364): This pathway requires the nitration of 2-iodoaniline. The amino group's ortho-, para-directing effect would lead to a mixture of isomers, potentially making this a less efficient route for achieving the desired 4-nitro substitution.

Based on this analysis, the most convergent and strategically sound synthetic approach involves the coupling of 4-iodobenzoic acid (or its activated form) with 2-iodo-4-nitroaniline. The latter would be prepared beforehand from 4-nitroaniline.

Classical Amide Bond Formation Strategies Applied to N-Phenylbenzamides

The formation of the amide bond between the two key aromatic fragments is the central step in the synthesis of this compound. The electronic properties of the starting materials—specifically the reduced nucleophilicity of the aniline (B41778) due to the electron-withdrawing nitro and iodo substituents—must be considered when selecting the coupling method.

Direct condensation of a carboxylic acid and an amine is facilitated by a wide array of coupling reagents that activate the carboxylic acid in situ. These methods are often preferred due to their mild conditions and high efficiency. For sterically hindered or electronically deactivated substrates, phosphonium (B103445) or aminium/uronium salt-based reagents are particularly effective. sigmaaldrich.comuniurb.it

Commonly employed coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. peptide.com

Phosphonium Salts: such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). sigmaaldrich.com

Aminium/Uronium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.compeptide.com HATU is known for its high reactivity, which is beneficial for coupling challenging substrates. sigmaaldrich.com

The general reaction involves activating 4-iodobenzoic acid with the coupling reagent in an aprotic solvent like DMF or DCM, followed by the addition of 2-iodo-4-nitroaniline and a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

Table 1: Representative Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Typical Additive | Common Solvent | Key Characteristics |

|---|---|---|---|

| DCC/DIC | HOBt, HOAt | DCM, DMF | Cost-effective; byproduct (DCU/DIU) precipitation can aid purification. peptide.com |

| PyBOP | None required | DMF | High efficiency for hindered couplings; less guanidinylation side reactions than uronium salts. sigmaaldrich.com |

| HATU | None required | DMF | Very high reactivity, suitable for deactivated amines and sterically demanding acids. sigmaaldrich.com |

A robust and traditional method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. nih.gov This two-step process generally provides high yields.

First, 4-iodobenzoic acid is converted to 4-iodobenzoyl chloride . This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or treating it with oxalyl chloride in the presence of a catalytic amount of DMF. nih.gov

The resulting 4-iodobenzoyl chloride is then reacted with 2-iodo-4-nitroaniline. buet.ac.bd This reaction is typically carried out in an aprotic solvent such as benzene, toluene, or dichloromethane (B109758) at room temperature. buet.ac.bdmanac-inc.co.jp A base, such as triethylamine or pyridine, is added to scavenge the HCl byproduct generated during the reaction. researchgate.netprepchem.com

Table 2: Conditions for Acid Chloride Pathway

| Step | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂ or (COCl)₂/cat. DMF | Neat SOCl₂ reflux, or DCM/Toluene at 0 °C to RT | Highly effective and common industrial practice. nih.gov |

| Amide Formation | Amine, Base (e.g., TEA, Pyridine) | DCM, Toluene, or Benzene at 0 °C to RT | Reaction is generally fast and high-yielding. buet.ac.bdresearchgate.netprepchem.com |

Strategic Introduction of Halogen and Nitro Functionalities

Iodine is the least reactive halogen in electrophilic aromatic substitutions, and an oxidizing agent is typically required to generate a more potent electrophilic iodine species ("I⁺"). commonorganicchemistry.com The choice of iodinating system depends on the activation or deactivation of the aromatic substrate.

For an activated ring, such as an aniline, direct iodination is feasible. For example, 2-iodo-4-nitroaniline can be synthesized from 4-nitroaniline using iodine monochloride (ICl) in acetonitrile (B52724) or a mixture of KI and KIO₃ in methanol. buet.ac.bdprepchem.com A detailed procedure for the synthesis of 2,6-diiodo-p-nitroaniline from p-nitroaniline using iodine monochloride in glacial acetic acid is well-documented, demonstrating the feasibility of iodinating a deactivated aniline ring ortho to the amino group. orgsyn.org

For less activated or deactivated rings, stronger iodinating systems are necessary. A common and effective method involves the use of iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. evitachem.com Other systems include N-Iodosuccinimide (NIS) with an acid catalyst or a combination of iodine and silver salts (e.g., Ag₂SO₄), which can iodinate even deactivated aromatic compounds. nih.gov

A plausible alternative strategy for the synthesis of the target molecule involves the iodination of a pre-formed amide, such as N-(2-iodo-4-nitrophenyl)benzamide, with iodine and an oxidizing agent to install the second iodine atom on the benzoyl ring. evitachem.com

Table 3: Selected Electrophilic Iodination Reagents

| Reagent System | Substrate Type | Typical Conditions |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Activated and deactivated arenes | Acetic acid or other organic solvent, often with heating. evitachem.com |

| Iodine Monochloride (ICl) | Anilines, Phenols | Acetonitrile or acetic acid, room temperature. prepchem.com |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Activated and moderately deactivated arenes | DCM or MeCN, room temperature. commonorganicchemistry.com |

| KI / KIO₃ | Anilines | Methanol, room temperature. buet.ac.bd |

Nitration is a classic electrophilic aromatic substitution reaction. The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

In the context of synthesizing 2-iodo-4-nitroaniline, if one were to start from 2-iodoaniline, nitration would be the key step. The directing effects of the substituents on the ring would determine the regiochemical outcome. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the iodo group is a deactivating ortho-, para-director. The powerful directing effect of the amino group would favor substitution at the positions ortho and para to it. Therefore, nitration of 2-iodoaniline would likely yield a mixture of 2-iodo-4-nitroaniline and 2-iodo-6-nitroaniline, requiring chromatographic separation.

The nitration of aromatic compounds containing both an iodine atom and an amide group can sometimes lead to the displacement of the iodine atom (nitrodeiodination), especially if the iodine is at an activated position. rsc.org This potential side reaction must be considered when designing the synthetic sequence. Therefore, it is generally more strategic to install the nitro group on the aniline ring before the amide coupling step.

Table 4: Common Nitration Conditions

| Reagent System | Active Electrophile | Typical Conditions | Notes |

|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 0 °C to room temperature | The standard and most widely used method for nitration. masterorganicchemistry.com |

| Conc. HNO₃ in Acetic Anhydride | Acetyl nitrate | Low temperatures | A milder alternative to mixed acid. |

Palladium-Catalyzed Cross-Coupling Methodologies in Related Aryl Halide Systems

Suzuki-Miyaura Coupling Considerations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org This method is one of the most versatile for creating biaryl structures, which are common in fine chemicals and pharmaceuticals. acs.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

For a substrate like this compound, the two different iodo-substituents on the benzoyl and nitrophenyl rings present a key challenge in chemoselectivity. The electronic environment of each C-I bond will influence its reactivity. Typically, aryl iodides are highly reactive partners in Suzuki couplings. acs.org The development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has expanded the scope of this reaction to include less reactive aryl chlorides and bromides, and allows for high turnover numbers even at very low catalyst loadings. acs.orgacs.orgnih.gov

Recent advancements have led to catalyst systems that are effective at room temperature and in aqueous media, enhancing the sustainability of the process. acs.org The choice of ligand, base, and solvent is critical in optimizing the reaction and can be tuned to favor coupling at a specific site, although achieving selective mono-arylation on a di-iodinated substrate remains a significant synthetic hurdle.

Table 1: Selected Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst/Precatalyst | Ligand | Base | Solvent | Target Halide | Key Features | Reference |

| Pd(II) Complexes | Bidentate amine ligands | K₃PO₄ | i-PrOH/H₂O | Aryl Chlorides | Highly efficient at room temperature with low catalyst loading (0.01 mol%). | acs.org |

| Pincer Pd Complexes | Bis(thiazole) pincer ligands | - | - | Aryl Iodides, Bromides, Chlorides | High turnover numbers and frequencies; applicable to green synthesis. | acs.org |

| Pd(OAc)₂ | Bulky biarylmonophosphine ligands (e.g., XPhos) | - | - | Aryl Chlorides | Highly active system; protocol requires an inert atmosphere. | nih.gov |

| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | Aryl Iodides/Bromides | Classic system, effective for a range of aryl halides. | |

| Pd(Amphos)₂Cl₂ | Amphos | - | Water with TPGS-750-M | Aryl Halides | Effective in aqueous micellar catalysis. | sigmaaldrich.com |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone for synthesizing anilines and their derivatives, which are prevalent in biologically active molecules. nih.govnih.gov The amide bond in this compound is typically formed via standard amide coupling methods; however, the Buchwald-Hartwig reaction is crucial for synthesizing the precursor amine, 2-iodo-4-nitroaniline, or for creating analogues by coupling various amines with a suitable 2-iodo-4-nitro-halobenzene.

The reaction's utility stems from its broad substrate scope and functional group tolerance, often surpassing traditional methods like the Ullmann condensation. wikipedia.orgorganic-chemistry.org The development of specialized phosphine ligands by groups led by Stephen Buchwald and John Hartwig has been critical to the reaction's success. wikipedia.org These ligands, often bulky and electron-rich, facilitate the key steps of the catalytic cycle. libretexts.org Bidentate phosphine ligands like BINAP and DPPP were early breakthroughs that allowed for the reliable coupling of primary amines. wikipedia.org More recent generations of ligands, such as BrettPhos and RuPhos, have further expanded the reaction's scope and robustness, allowing for low catalyst loadings and execution outside of a glovebox. nih.gov

Challenges in applying this chemistry in the context of molecules like the target compound include potential catalyst inhibition by the nitro group and the need for careful selection of a base that is compatible with all functional groups. libretexts.org For instance, strong bases like KOtBu can be incompatible with nitro and ester groups. libretexts.org

Table 2: Key Ligand Generations in Buchwald-Hartwig Amination

| Ligand Type | Examples | Typical Substrates | Key Advantages | Reference |

| First Generation | P(o-tolyl)₃ | Aryl bromides and secondary amines | Pioneered Pd-catalyzed C-N coupling. | libretexts.org |

| Bidentate Phosphines | BINAP, DPPP | Primary amines, aryl iodides/triflates | Improved rates and yields; prevented catalyst dimerization. | wikipedia.org |

| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Wide range of aryl/heteroaryl halides and amines (1° & 2°) | High efficiency, low catalyst loadings, high functional group tolerance, air-stability. | nih.gov |

| Josiphos-type Ligands | CyPF-tBu | 1° aliphatic amines and anilines | Efficient for coupling functionalized aryl halides with simple amines. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches for Related Compounds

Green chemistry is a framework aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.compaperpublications.org Its twelve principles provide a guide for sustainable chemical manufacturing, emphasizing waste prevention, atom economy, energy efficiency, and the use of renewable resources. sigmaaldrich.comsolubilityofthings.com

In the synthesis of complex halogenated molecules like this compound, applying these principles is crucial for reducing environmental impact. ijnc.ir Key considerations include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones as it reduces waste. acs.org The palladium-catalyzed reactions discussed are prime examples of this principle in action.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Halogenation processes using N-halosuccinimides, for example, have poor atom economy compared to those using elemental halogens or halide salts with a clean oxidant. rsc.org

Safer Solvents and Auxiliaries: The choice of solvent is critical, as they often constitute the bulk of the material in a reaction. acs.org Moving towards greener solvents like water, ethanol, or supercritical fluids, or even solvent-free conditions, is a key goal. epitomejournals.comresearchgate.net Aqueous micellar catalysis, which uses water as the bulk solvent, represents a significant step in this direction for cross-coupling reactions. sigmaaldrich.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. sigmaaldrich.com The development of highly active catalysts that function under mild conditions is a major area of research. sigmaaldrich.comacs.org

Reduction of Derivatives: Avoiding the use of protecting groups simplifies synthesis, reduces the number of steps, and cuts down on waste. acs.org Developing chemoselective catalysts that can differentiate between the two C-I bonds in the target molecule would align with this principle.

Sustainable approaches to the halogenation step itself are also critical. Traditional halogenating agents can be hazardous. rsc.org Greener alternatives focus on using simple, easy-to-handle halide salts (like KI) and oxidizing them in situ with clean oxidants such as hydrogen peroxide or oxygen. rsc.org Furthermore, developing methods for the direct C-H halogenation would be a significant improvement, as it would form clean by-products like water and improve atom economy. rsc.org

Challenges and Future Directions in the Efficient Synthesis of this compound

The synthesis of this compound, while achievable through methods like the direct iodination of N-(2-iodo-4-nitrophenyl)benzamide, presents several challenges that point toward future research directions. evitachem.com

Current Challenges:

Chemoselectivity: The presence of two C-I bonds in different electronic environments (one on an electron-rich benzoyl ring and one on an electron-deficient nitrophenyl ring) makes selective functionalization via cross-coupling difficult. Achieving mono-substitution at a specific position without reacting at the other requires highly selective catalysts that are not yet standard.

Functional Group Compatibility: The nitro group is sensitive to many reductive conditions that might be employed in a synthetic sequence. Furthermore, it can be a challenging substituent in some palladium-catalyzed reactions, potentially leading to catalyst inhibition or undesired side reactions. libretexts.org An aqueous micellar strategy using a bimetallic palladium-copper nanocatalyst has been developed to overcome unwanted hydrodehalogenation in the C-N cross-coupling of nitroarenes with aryl halides. novartis.com

Harsh Reagents: Traditional iodination methods can involve harsh reagents and conditions, which may not be compatible with complex substrates or align with green chemistry principles. evitachem.com

Future Directions:

Development of Selective Catalysts: A primary goal is the design of palladium catalyst systems (or catalysts based on other metals like nickel or copper) that can reliably differentiate between the two C-I bonds. This would unlock the potential of this compound as a scaffold for building molecular complexity through sequential, site-selective cross-coupling reactions.

Flow Chemistry: Utilizing continuous flow reactors could offer safer and more controlled conditions for potentially hazardous reactions, such as those involving elemental halogens or highly exothermic processes. rsc.org Flow chemistry can improve reaction efficiency, selectivity, and safety, making it a promising avenue for the synthesis of halogenated intermediates. rsc.org

C-H Activation/Functionalization: A more convergent and atom-economical approach would involve the direct, late-stage C-H iodination of a suitable N-(4-nitrophenyl)benzamide precursor. While challenging, advances in C-H activation would represent a paradigm shift, significantly shortening the synthetic route and reducing waste.

Greener Methodologies: Future work should continue to integrate green chemistry principles, focusing on the use of aqueous reaction media, minimizing solvent use, employing recoverable catalysts, and sourcing starting materials from renewable feedstocks where possible. paperpublications.orgijnc.ir

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Methodological Approaches for Structural Elucidation of 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide via X-ray Diffraction Analysis

X-ray diffraction techniques are paramount in determining the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography Techniques

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous three-dimensional molecular structure. The analysis of a single crystal of this compound has provided detailed insights into its molecular conformation and packing in the crystalline state.

A study by Glidewell et al. successfully elucidated the crystal structure of this compound. The molecules of this compound are linked into chains by a single N—H···O=C hydrogen bond. Furthermore, two independent two-center iodo-nitro interactions link these hydrogen-bonded chains into bilayers nih.gov. The formation of these bilayers is a significant feature of the crystal packing.

The crystallographic data and key structural parameters are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₃H₈I₂N₂O₃ |

| Formula Weight | 494.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1563 (6) |

| b (Å) | 22.189 (2) |

| c (Å) | 6.9688 (6) |

| β (°) | 108.068 (3) |

| Volume (ų) | 1494.2 (2) |

| Z | 4 |

| Hydrogen Bond Geometry | |

| N—H···O (Å) | 2.832 (5) |

| H···O (Å) | 2.10 |

| N—H···O (°) | 140 |

| Iodo-Nitro Interactions | |

| I···O (Å) | 3.205 (3) |

| C—I···O (°) | 160.4 (2) |

| I···O (Å) | 3.400 (3) |

| C—I···O (°) | 155.7 (2) |

Table 1: Selected crystallographic data for this compound. Data sourced from Glidewell et al. nih.gov

Powder X-ray Diffraction Methodologies for Related Benzamide (B126) Derivatives

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, purity assessment, and studying polymorphism in pharmaceutical and materials science wikipedia.orgyoutube.com. While a specific PXRD pattern for this compound is not publicly available, the methodology is broadly applicable to benzamide derivatives.

The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams as a function of the diffraction angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phase wikipedia.org. For a known crystal structure, such as the one determined by SC-XRD for this compound, a theoretical PXRD pattern can be calculated and used as a reference for sample identification and quality control.

In the case of related benzamide derivatives, PXRD has been instrumental in identifying different polymorphic forms, which can exhibit distinct physical properties nih.gov. For instance, the crystal structure of a metastable polymorph of benzamide itself was solved using high-resolution powder diffraction data springernature.com. The analysis of the peak positions and intensities in a PXRD pattern allows for the determination of the unit cell parameters and can be used in the structural refinement of the material researchgate.net.

Application of Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. It provides information about the connectivity of atoms and their chemical environment.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in complex molecules like this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds springernature.comwiley.com. For the title compound, COSY would reveal correlations between adjacent protons on the two aromatic rings, aiding in the assignment of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C springernature.comwiley.com. It allows for the direct assignment of the carbon atom corresponding to each proton signal. For this compound, HSQC would link each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds) springernature.comwiley.com. HMBC is crucial for identifying connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms. For the title compound, HMBC would be instrumental in connecting the two substituted phenyl rings through the amide linkage by showing correlations from the N-H proton to carbons in both rings, as well as to the carbonyl carbon.

While specific 2D NMR data for this compound is not available, the expected correlations based on its known structure can be predicted.

| 2D NMR Technique | Expected Key Correlations for this compound |

| COSY | Correlations between adjacent protons on the 4-iodobenzoyl ring. Correlations between adjacent protons on the 2-iodo-4-nitrophenyl ring. |

| HSQC | Correlation of each aromatic proton with its directly bonded carbon atom. |

| HMBC | Correlation of the N-H proton to the carbonyl carbon and to carbons in both aromatic rings. Correlations from protons on one ring to the carbonyl carbon. Correlations from protons on the other ring to the amide nitrogen's neighboring carbons. |

Table 2: Predicted 2D NMR correlations for the structural elucidation of this compound.

Solid-State NMR Applications in Polycrystalline Benzamide Compounds

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their solid form, providing information that is complementary to X-ray diffraction spectroscopyonline.com. For polycrystalline materials like many benzamide derivatives, ssNMR can probe the local environment of each atom.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of ¹³C and ¹⁵N in the solid state. The chemical shifts observed in ssNMR are highly sensitive to the molecular conformation and packing, making it an excellent tool for studying polymorphism. For halogenated compounds, ssNMR of the halogen nuclei (e.g., ¹²⁷I) can provide direct information about the electronic environment around the halogen atom and its involvement in interactions such as halogen bonding springernature.com.

While specific ssNMR data for this compound is not documented, studies on related polycrystalline benzamides and other pharmaceutical solids have demonstrated the utility of ssNMR in confirming the solid form and identifying any potential changes during formulation and storage spectroscopyonline.com.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the functional groups present in a compound.

For this compound, the key functional groups that would give rise to characteristic vibrational bands are the amide group (-CONH-), the nitro group (-NO₂), and the carbon-iodine bonds (C-I).

Amide Group: The amide group exhibits several characteristic bands. The C=O stretching vibration (Amide I) is typically a strong band in the IR spectrum around 1630-1680 cm⁻¹. The N-H bending vibration coupled with C-N stretching (Amide II) appears around 1510-1570 cm⁻¹. The N-H stretching vibration is observed as a sharp band in the region of 3200-3400 cm⁻¹ researchgate.net.

Nitro Group: The nitro group has two strong and characteristic stretching vibrations. The asymmetric stretch (νas(NO₂)) appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch (νs(NO₂)) is found between 1300-1370 cm⁻¹.

Carbon-Iodine Bond: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

The analysis of IR and Raman spectra of related compounds, such as 2-iodo-N-phenylbenzamide, shows a strong C=O stretch at 1646 cm⁻¹ and an N-H stretch at 3235 cm⁻¹ researchgate.net. For nitro-substituted benzamides, the characteristic NO₂ stretching bands are readily observed.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Amide (N-H) | Stretching | 3200 - 3400 | Medium-Sharp |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 | Strong |

| Amide (N-H bend) | Bending (Amide II) | 1510 - 1570 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Stretching | 1400 - 1600 | Variable |

| Carbon-Iodine (C-I) | Stretching | < 600 | Medium-Strong |

Table 3: Expected characteristic vibrational frequencies for this compound.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical tool in the structural elucidation of "this compound." It provides essential information for validating the molecular formula and offers insights into the compound's structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly vital in confirming the elemental composition, while tandem mass spectrometry (MS/MS) experiments help in piecing together the connectivity of the molecule.

The molecular formula of "this compound" is C₁₃H₈I₂N₂O₃. The nominal molecular weight is 494 g/mol , and the monoisotopic mass is approximately 493.86 g/mol . In mass spectrometry, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) would be expected at m/z values corresponding to these masses. The presence of two iodine atoms would also impart a characteristic, though often complex, isotopic pattern.

The primary sites for fragmentation in "this compound" are the amide bond, the bonds connecting the iodine atoms to the aromatic rings, and the nitro group. Common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) would likely induce cleavage at these points.

A plausible fragmentation pathway would involve the initial cleavage of the amide bond (C-N bond), which is a common fragmentation route for benzanilide-type structures. This would lead to the formation of two primary fragment ions: the 4-iodobenzoyl cation and the 2-iodo-4-nitrophenylaminyl radical cation or related ions.

Subsequent fragmentation events would likely include the loss of the iodine atoms and the nitro group. The loss of a nitro group (NO₂) from the 2-iodo-4-nitrophenyl fragment is a well-established fragmentation pathway for nitroaromatic compounds. Deiodination, the loss of an iodine radical (I•), is also a common fragmentation for iodo-aromatic compounds.

The following table outlines the probable major fragment ions that would be observed in the mass spectrum of "this compound."

| Proposed Fragment Ion | Structure | m/z (Monoisotopic) | Plausible Fragmentation Pathway |

| 4-iodobenzoyl cation | C₇H₄IO⁺ | 230.93 | Cleavage of the amide C-N bond. |

| 2-iodo-4-nitrophenylaminyl cation | C₆H₄IN₂O₂⁺ | 262.93 | Cleavage of the amide C-N bond. |

| 4-iodophenyl cation | C₆H₄I⁺ | 202.93 | Loss of CO from the 4-iodobenzoyl cation. |

| 2-iodo-4-aminophenyl cation | C₆H₅IN⁺ | 233.95 | Loss of NO₂ from the 2-iodo-4-nitrophenylaminyl cation. |

| Benzoyl cation | C₇H₅O⁺ | 105.03 | Loss of iodine from the 4-iodobenzoyl cation. |

| Phenyl cation | C₆H₅⁺ | 77.04 | Loss of CO from the benzoyl cation. |

It is important to note that the relative intensities of these fragment ions would depend on the specific ionization technique and energy used in the mass spectrometry experiment. The data presented here is based on established fragmentation patterns of similar chemical structures.

Theoretical and Computational Investigations of 4 Iodo N 2 Iodo 4 Nitrophenyl Benzamide

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of Analogous Systems

Further investigation into the computational chemistry of this specific compound is required before a detailed article based on the provided outline can be generated.

Reactivity Profiles and Mechanistic Studies of 4 Iodo N 2 Iodo 4 Nitrophenyl Benzamide

Investigation of Halogen Displacement Reactions in Di-iodinated Aromatic Systems

The two carbon-iodine (C-I) bonds in 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide are primary sites for chemical transformation. Their reactivity is significantly different due to their electronic environments. The iodine on the 4-nitrophenyl ring is activated towards nucleophilic attack, while both iodides are susceptible to metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for this compound, primarily at the 2-iodo-4-nitrophenyl ring. For an SNAr reaction to occur, two main conditions must be met: the presence of a suitable leaving group (halide) and significant reduction of the aromatic ring's electron density by powerful electron-withdrawing groups. libretexts.org The nitro group (-NO2) at the 4-position of the aniline-derived ring provides strong activation for nucleophilic attack. youtube.com

The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comdiva-portal.org The negative charge of this complex is delocalized onto the nitro group, which stabilizes the intermediate, a critical factor for the reaction to proceed. libretexts.orgyoutube.com The subsequent departure of the iodide leaving group restores the aromaticity of the ring, yielding the substituted product. nih.gov

The iodine atom at the 2-position (ortho to the amide and ortho to the nitro group) is the most likely site for substitution. The strong electron-withdrawing effect of the para-nitro group makes this position highly electrophilic. youtube.comnih.gov In contrast, the iodine on the benzoyl-derived ring lacks such activation and is therefore inert to SNAr reactions under typical conditions. This difference in reactivity allows for selective functionalization.

Table 1: Predicted Selectivity in Nucleophilic Aromatic Substitution

| Reactive Site | Activating Group | Predicted Reactivity | Rationale |

|---|---|---|---|

| C2-Iodine (Aniline Ring) | 4-Nitro Group (para) | High | Strong resonance stabilization of the Meisenheimer intermediate by the nitro group. libretexts.orgyoutube.com |

This interactive table is based on established principles of SNAr reactions.

Metal-Catalyzed Transformations of Aryl Iodides

Both aryl iodide bonds in this compound are amenable to transformation via transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rhhz.netcofc.edu Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly relevant. rhhz.netnih.gov

The general catalytic cycle for these reactions involves three key steps: youtube.com

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond, forming a high-valent organometallic intermediate (e.g., Ar-Pd(II)-I).

Transmetalation: A second coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new bond and regenerating the active Pd(0) catalyst.

Given the presence of two C-I bonds, controlling selectivity can be a challenge. However, differences in the electronic and steric environment of the two iodine atoms can often be exploited to achieve mono-functionalization. The C-I bond on the more electron-deficient 2-iodo-4-nitrophenyl ring is generally more reactive towards oxidative addition. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to selectively couple at one position before the other. Recent advances have also shown that even the traditionally difficult cleavage of Ar-NO2 bonds can be achieved with specific palladium catalysts, though the Ar-I bonds are far more reactive. nih.govacs.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-N |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (alkyne) |

This interactive table summarizes common cross-coupling reactions applicable to the aryl iodide moieties.

Reduction Pathways of the Nitro Group in this compound

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amine (-NH2). The key challenge in reducing the nitro group of this compound is achieving chemoselectivity, specifically avoiding the reductive cleavage (hydrodehalogenation) of the carbon-iodine bonds.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a common method for nitro group reduction. commonorganicchemistry.com The reaction involves molecular hydrogen (H2) and a heterogeneous or homogeneous metal catalyst. However, standard catalysts like Palladium on carbon (Pd/C) are often too reactive and can lead to the undesired removal of the iodine substituents. commonorganicchemistry.com

To achieve selective reduction of the nitro group while preserving the C-I bonds, specialized catalyst systems are required. rsc.orgccspublishing.org.cn

Modified Catalysts: Catalysts such as Raney Nickel are often less prone to causing dehalogenation compared to Pd/C. commonorganicchemistry.com Additionally, sulfided platinum catalysts (e.g., Pt/C with a sulfur source) or ruthenium-based catalysts have shown high selectivity for hydrogenating nitro groups in halogenated nitroarenes. rsc.orgnih.gov

Mechanism: The reaction typically proceeds through a direct pathway where the nitro group is adsorbed onto the catalyst surface and sequentially hydrogenated, passing through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. rsc.orgacs.org A key to selectivity is using a catalyst that favors adsorption and activation of the nitro group over the C-I bond. Metal-free catalysts, such as N-doped carbon nanotubes, have also been developed and show excellent selectivity for reducing nitro groups without affecting iodo groups. acs.org

Chemical Reduction Methodologies

Chemical reduction offers an alternative to catalytic hydrogenation and often provides better chemoselectivity for complex molecules.

Metal-Acid Systems: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl2/HCl) are classic and effective methods for reducing aromatic nitro groups. commonorganicchemistry.comscispace.com These methods are generally tolerant of aryl halides, including iodides. The mechanism involves a series of single-electron transfers from the metal, coupled with protonation steps. acsgcipr.org Using SnCl2 is a mild method that is often compatible with other reducible groups. commonorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Sodium hydrosulfite (Na2S2O4) or sodium sulfide (B99878) (Na2S) can also be used, particularly when acidic or catalytic hydrogenation conditions are not suitable. commonorganicchemistry.com These reagents can sometimes offer different selectivity profiles. An iodide-catalyzed reduction using hypophosphorous acid (H3PO2) has also been developed as a chemoselective method for reducing nitroarenes in the presence of halogens. acs.org

Table 3: Common Reagents for Chemoselective Nitro Group Reduction

| Reagent | Conditions | Selectivity towards C-I Bonds | Notes |

|---|---|---|---|

| H₂/Raney Ni | H₂ gas, solvent (e.g., EtOH) | Good | Less active towards dehalogenation than Pd/C. commonorganicchemistry.com |

| H₂/Ru/C | H₂ gas, solvent | Excellent | Ruthenium catalysts are highly chemoselective for this transformation. rsc.org |

| SnCl₂·2H₂O | EtOH, reflux or HCl | Excellent | A classic, reliable method for selective nitro reduction. scispace.comresearchgate.net |

| Fe/NH₄Cl or Fe/AcOH | H₂O or AcOH, reflux | Excellent | Inexpensive and effective method. commonorganicchemistry.comscispace.com |

This interactive table outlines common methods for the selective reduction of the nitro group.

Reactions Involving the Amide Linkage: Hydrolysis and Functionalization

The amide bond in this compound is robust but can be cleaved under forceful conditions or transformed into other functional groups.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, typically requires harsh conditions such as prolonged heating in strong aqueous acid or base.

Acid-Catalyzed Hydrolysis: In strong acid (e.g., aqueous H₂SO₄), the reaction proceeds via protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. rsc.orgrsc.org This is followed by the departure of the amine.

Base-Catalyzed Hydrolysis: In strong base (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Proton transfer and subsequent elimination of the amide anion (which is then protonated) leads to the carboxylate and the free amine.

Given the stability of the amide bond, these reactions would likely require conditions that could also affect the other functional groups in the molecule.

Beyond hydrolysis, the amide bond can be a site for other transformations. For example, it can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also reduce the nitro group, likely to an azo compound, making it unsuitable for selective amide reduction in this molecule. commonorganicchemistry.com Thionation agents, such as Lawesson's reagent or Woollins' reagent, could potentially convert the amide carbonyl to a thioamide. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations Involving this compound

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the intricate interplay of its electronic and steric properties. The presence of multiple substituents—two iodine atoms, a nitro group, and an amide linkage—on the two phenyl rings creates a complex reactivity landscape. The outcomes of chemical transformations are highly dependent on the nature of the attacking reagent and the reaction conditions.

The electronic environment of the two aromatic rings is significantly different. The phenyl ring of the benzamide (B126) moiety is substituted with an iodine atom at the 4-position. The other ring, derived from 2-iodo-4-nitroaniline (B1222051), is activated towards nucleophilic attack due to the strongly electron-withdrawing nitro group. This activation is most pronounced at the positions ortho and para to the nitro group.

In contrast, the benzamide ring is more susceptible to electrophilic aromatic substitution, with the amide group and the iodine atom directing incoming electrophiles to specific positions. The amide group is an ortho, para-director, while the iodine atom is also an ortho, para-director, albeit a deactivating one.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAc)

Nucleophilic aromatic substitution (SNAr) reactions are expected to occur preferentially on the 2-iodo-4-nitrophenyl ring. The nitro group at the 4-position strongly activates the ring for nucleophilic attack. The iodine atom at the 2-position is a potential leaving group. The most likely site for nucleophilic attack is the carbon atom bearing the iodine, as it is ortho to the activating nitro group.

Studies on related systems, such as 2,4-dichloroquinazoline, have shown that nucleophilic attack is highly regioselective, favoring the position activated by an electron-withdrawing group. nih.gov In the case of this compound, a strong nucleophile would preferentially displace the iodine atom at the 2-position of the nitrophenyl ring. The iodine at the 4-position of the benzoyl ring is significantly less reactive towards nucleophiles due to the absence of a strongly activating group on that ring.

Regioselectivity in Electrophilic Aromatic Substitution

For electrophilic aromatic substitution reactions, the benzamide ring is the more likely site of reaction. The amide group, being an activating ortho, para-director, will facilitate electrophilic attack. The iodine atom at the 4-position is deactivating but also ortho, para-directing. Therefore, electrophilic substitution would be directed to the positions ortho to the amide group (and meta to the iodine) or ortho to the iodine atom (and meta to the amide group). The outcome would depend on the specific electrophile and reaction conditions. For instance, in the regioselective bromination of benzanilides, the reaction site can be controlled by the choice of promoter. nih.gov

Potential for Atropisomerism and Stereoselectivity

The structure of this compound features a hindered rotation around the N-C(aryl) single bond due to the presence of bulky iodine and nitro substituents in the ortho positions relative to the amide linkage. This restricted rotation can give rise to atropisomerism, a form of stereoisomerism where the isomers (atropisomers) are stable enough to be isolated. nih.gov

While no specific studies on the stereoselective synthesis or separation of atropisomers of this compound have been reported, the principles of atropisomerism are well-established for related biaryl compounds. The synthesis of this molecule could potentially lead to a racemic mixture of atropisomers. Stereoselective transformations involving this compound could be envisioned where a chiral reagent or catalyst preferentially reacts with one of the atropisomers, leading to an enantiomerically enriched product. The development of such stereocontrolled reactions is an active area of research in organic synthesis. rsc.org

The three-dimensional structure of this compound, as determined by crystallographic studies, reveals significant intermolecular interactions, including N-H···O hydrogen bonds and iodo-nitro interactions. nih.gov These interactions can influence the conformational preferences of the molecule in the solid state and may also play a role in directing the stereochemical outcome of reactions in solution by affecting the approach of reagents.

Illustrative Data on Regioselectivity

The following table summarizes the expected regioselectivity for different types of reactions based on the electronic properties of the substituents in this compound.

| Reaction Type | Reagent | Expected Major Product | Rationale |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe) | 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide | The 2-iodo-4-nitrophenyl ring is activated for SNAr by the nitro group, making the iodine at the 2-position a good leaving group. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | 3-bromo-4-iodo-N-(2-iodo-4-nitrophenyl)benzamide | The benzamide ring is more susceptible to electrophilic attack. The amide group directs ortho, and the iodine directs ortho, leading to substitution at the 3-position. |

| Reduction | Reducing Agent (e.g., SnCl₂) | 4-iodo-N-(4-amino-2-iodophenyl)benzamide | The nitro group is readily reduced to an amino group under standard conditions. |

Role of 4 Iodo N 2 Iodo 4 Nitrophenyl Benzamide As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds and Heterocycles

The strategic placement of reactive sites on 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide allows for its use in the construction of diverse and complex molecular architectures, including various heterocyclic systems. The presence of two aryl iodide moieties opens up possibilities for sequential or double cross-coupling reactions to build intricate polycyclic frameworks.

One potential application lies in the synthesis of phenothiazine (B1677639) derivatives. Following the reduction of the nitro group to an amine, an intramolecular cyclization could be envisioned. While direct synthesis from the title compound is not explicitly documented, the general approach to phenothiazines often involves the fusion of a diarylamine with sulfur, a reaction catalyzed by iodine. nih.gov A plausible synthetic route could involve the initial reduction of the nitro group of this compound to yield 4-amino-N-(2-iodo-4-aminophenyl)benzamide. This diamino derivative could then undergo a Smiles rearrangement or a metal-catalyzed intramolecular C-S bond formation, followed by cyclization to afford a phenothiazine core.

Furthermore, the di-iodo functionality allows for the construction of other heterocyclic systems through palladium-catalyzed reactions. For instance, intramolecular biaryl coupling of a derivative of the title compound could lead to the formation of dibenzofuran skeletons. This would first require the conversion of the amide linkage to an ether linkage. An Ullmann condensation of a suitably protected 2,4-diiodoaniline (B1347260) with a 4-iodophenol (B32979) derivative, followed by intramolecular C-H activation, presents a viable, albeit multi-step, pathway to such scaffolds. acs.orgorganic-chemistry.orgnih.govacs.org

The synthesis of benzimidazoles represents another significant application. mdpi.comresearchgate.netnih.gov The process would commence with the reduction of the nitro group in this compound to an amine, yielding 4-amino-N-(2-iodo-4-aminophenyl)benzamide. This resulting ortho-phenylenediamine moiety is a key precursor for benzimidazole (B57391) synthesis. orgsyn.orgnih.govgoogle.comgoogle.com Condensation of this diamine with various aldehydes or carboxylic acids, a common method for benzimidazole formation, would lead to the corresponding bis-benzimidazole derivatives. mdpi.comresearchgate.net

A hypothetical reaction scheme for the synthesis of a bis-benzimidazole derivative is presented below:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | This compound | - | SnCl2·2H2O, Ethanol, Reflux | 4-amino-N-(2-iodo-4-aminophenyl)benzamide |

| 2 | 4-amino-N-(2-iodo-4-aminophenyl)benzamide | Aromatic Aldehyde (e.g., Benzaldehyde) | Acetic Acid, Reflux | A bis-benzimidazole derivative |

Applications in Ligand Design and Coordination Chemistry (Purely Synthetic Perspective)

From a synthetic standpoint, this compound is a precursor to sophisticated multidentate ligands. The derivatization of this molecule can lead to ligands capable of forming stable complexes with various transition metals.

Following the reduction of the nitro group to an amine, the resulting 4-amino-N-(2-iodo-4-aminophenyl)benzamide can be further functionalized to create ligands with specific coordination properties. For example, reaction of the ortho-phenylenediamine derivative with dicarboxylic acids or their derivatives can lead to the formation of bis(benzimidazole) ligands. mdpi.comresearchgate.netnih.gov These ligands are known to coordinate with metal ions like copper(II) and nickel(II), forming complexes with interesting structural and potentially catalytic properties. rsc.orgrsc.org

The two iodine atoms on the aromatic rings provide handles for introducing additional coordinating groups through cross-coupling reactions. For instance, a Sonogashira coupling with terminal alkynes bearing donor groups (e.g., pyridyl, carboxylate) could yield ligands with extended arms for metal binding. Similarly, Suzuki coupling with boronic acids containing coordinating moieties can be employed to construct elaborate ligand architectures.

A proposed synthesis of a multidentate ligand and its subsequent complexation is outlined in the following table:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | This compound | - | Fe, NH4Cl, Ethanol/Water, Reflux | 4-amino-N-(2-iodo-4-aminophenyl)benzamide |

| 2 | 4-amino-N-(2-iodo-4-aminophenyl)benzamide | Pyridine-2-carboxaldehyde | Acetic Acid, Reflux | A bis(pyridylbenzimidazole) ligand |

| 3 | Bis(pyridylbenzimidazole) ligand | Metal Salt (e.g., NiCl2) | Methanol, Reflux | A Nickel(II) coordination complex |

The resulting metal complexes could have applications in catalysis, materials science, and as models for biological systems. The geometry and electronic properties of these complexes would be dictated by the nature of the metal ion and the specific ligand architecture derived from this compound.

Derivatization Strategies for the Preparation of Related Functional Molecules

The chemical reactivity of this compound allows for a multitude of derivatization strategies to access a wide array of functional molecules. These transformations can target the iodo-substituents, the nitro group, or the amide bond.

The iodo groups are prime sites for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids can introduce new aromatic or olefinic moieties. This is a versatile method for creating complex biaryl structures. google.comnih.govnih.govnih.gov

Sonogashira Coupling: Coupling with terminal alkynes provides access to arylalkynes, which are valuable intermediates for the synthesis of more complex structures, including conjugated polymers and macrocycles. nih.govtechnologynetworks.comrsc.orgyoutube.comnih.gov

Buchwald-Hartwig Amination: This reaction allows for the introduction of various amine functionalities by coupling with primary or secondary amines.

Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers or diaryl amines, providing pathways to oxygen- or nitrogen-containing heterocyclic systems. rsc.orgnih.gov

The nitro group is another key functional handle.

Reduction: The nitro group can be readily reduced to an amine using various reducing agents like tin(II) chloride or iron in acidic media. This transformation is fundamental for many of the applications discussed earlier, such as the synthesis of benzimidazoles and the introduction of new functionalities through reactions of the resulting amine.

Further Functionalization of the Amine: The resulting amino group can be acylated, alkylated, or converted to a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents.

The amide bond itself can be a site for chemical modification, although it is generally more stable. Under harsh conditions, it can be hydrolyzed to the corresponding carboxylic acid and amine, providing another route for diversification.

The following table summarizes some potential derivatization reactions of this compound:

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Potential Product Class |

| Suzuki-Miyaura Coupling | Iodo groups | Arylboronic acid, Pd catalyst, base | Biaryl-substituted benzamides |

| Sonogashira Coupling | Iodo groups | Terminal alkyne, Pd/Cu catalysts, base | Alkynyl-substituted benzamides |

| Nitro Reduction | Nitro group | SnCl2·2H2O, ethanol | Amino-substituted benzamides |

| Ullmann Condensation | Iodo groups | Phenol, Cu catalyst, base | Phenoxy-substituted benzamides |

Through the judicious application of these derivatization strategies, a vast chemical space of functional molecules can be explored, starting from the readily accessible this compound.

Future Research Trajectories and Emerging Methodologies

Exploration of Novel Reaction Conditions for 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide Transformation

The transformation of this compound can be approached through various modern synthetic methodologies, targeting its specific functional groups. The iodine atoms are susceptible to substitution, while the nitro group can be reduced to an amine. nih.gov

Future research could explore a range of innovative reaction conditions to effect these transformations with greater efficiency, selectivity, and sustainability.

Catalytic Cross-Coupling Reactions: The presence of two aryl-iodide bonds makes this compound an ideal candidate for a variety of catalytic cross-coupling reactions. While traditional palladium-catalyzed reactions are well-established for forming C-N and C-C bonds, future work could focus on more sustainable and cost-effective alternatives. researchgate.netresearchgate.net The use of cobalt and nickel catalysts, for instance, has shown promise in the cross-coupling of aryl halides with amides and other nucleophiles. researchgate.netmdpi.com Investigating these less common transition metals could lead to novel transformations of the benzamide (B126) core, potentially yielding compounds with new electronic or biological properties. A key challenge in palladium-catalyzed C-N cross-coupling with aryl iodides is the inhibitory effect of the iodide byproduct; exploring solvent systems that precipitate the iodide salt could enhance reaction efficiency. researchgate.net

Photocatalysis: The nitroaromatic moiety of the molecule is a prime target for photocatalytic reduction. acs.org This method offers a green alternative to traditional reduction methods that often require harsh reagents. By selecting appropriate photocatalysts and solvents, it may be possible to selectively reduce the nitro group to an aniline (B41778), azo, or azoxy compound under mild conditions. acs.orgrsc.org This would open up a new class of derivatives from the parent molecule. The photocatalytic transformation of nitroaromatics can also be directed towards the synthesis of valuable chemicals like quinolines and N-alkylarylamines. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful tool for accelerating chemical reactions, including amide bond formation and the synthesis of heterocyclic compounds. nih.govrsc.orgresearchgate.netmdpi.com Exploring ultrasound-assisted transformations of this compound could lead to significantly reduced reaction times and increased yields. This technique could be particularly beneficial for nucleophilic substitution reactions at the iodinated positions or for the synthesis of more complex derivatives.

Deep Eutectic Solvents (DESs): As green and sustainable alternatives to conventional organic solvents, DESs could provide unique reaction environments for the transformation of this benzamide. nih.gov The tunable nature of DESs could be exploited to enhance the solubility and reactivity of the starting material and to influence the selectivity of reactions, such as nucleophilic aromatic substitution or metal-catalyzed couplings.

A summary of potential transformations and the corresponding novel reaction conditions is presented in the table below.

| Transformation | Functional Group Targeted | Novel Reaction Condition | Potential Product Class |

| C-N Cross-Coupling | Aryl-Iodide | Cobalt or Nickel Catalysis | N-Aryl Benzamides |

| C-C Cross-Coupling | Aryl-Iodide | Palladium Catalysis with Iodide Scavenging | Biaryl Benzamides |

| Nitro Reduction | Nitro Group | Heterogeneous Photocatalysis | Anilines, Azo Compounds |

| Nucleophilic Substitution | Aryl-Iodide | Ultrasound-Assisted Synthesis | Functionalized Benzamides |

| Various Transformations | Whole Molecule | Deep Eutectic Solvents | Diverse Derivatives |

Integration of Machine Learning in the Prediction of Synthetic Routes for Complex Benzamides

The synthesis of complex molecules like this compound and its derivatives presents a significant challenge. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools to aid in the design and prediction of synthetic routes, a field known as computer-assisted synthetic planning (CASP). nih.govacs.orgrsc.org

Reaction Outcome and Condition Prediction: Beyond just proposing a route, ML models can also predict the likely outcome and optimal conditions for a given reaction. nih.govacs.orgmdpi.com By analyzing the reactants, reagents, and solvents, a neural network can predict the major product, yield, and even suggest appropriate catalysts and temperatures. acs.org This predictive capability would be invaluable in planning the synthesis of novel derivatives of this compound, saving significant time and resources by avoiding failed reactions in the laboratory. nih.govnih.gov For instance, a model could predict the regioselectivity of a substitution reaction on the di-iodinated ring system.

Data-Driven Optimization: The success of any ML model is heavily dependent on the quality and diversity of the data it is trained on. mdpi.com For the synthesis of halogenated nitroaromatics, a specialized dataset would be beneficial. rsc.orgmdpi.com As more experimental data on the reactions of complex benzamides becomes available, these models can be further refined to provide increasingly accurate predictions.

The table below outlines the potential applications of machine learning in the synthesis of complex benzamides.

| Application | Description | Potential Impact |

| Retrosynthesis Planning | AI suggests synthetic routes from simple precursors. researchgate.netnih.gov | Faster discovery of efficient and novel synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the major product of a reaction. nih.govmdpi.com | Reduced number of failed experiments and wasted resources. |

| Reaction Condition Optimization | Neural networks recommend optimal catalysts, solvents, and temperatures. acs.org | Improved reaction yields and purity. |

| In Silico Synthesizability Scoring | Algorithms assess the likelihood of a molecule being synthesizable. nih.gov | Prioritization of synthetic targets with a higher probability of success. |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring of Related Systems

The synthesis and transformation of complex molecules like this compound often involve multiple steps and the potential for side reactions. Advanced spectroscopic techniques that allow for in situ monitoring can provide real-time insights into reaction kinetics, intermediate formation, and product purity, leading to better process control and optimization. This falls under the umbrella of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. researchgate.netnih.govnih.govnih.govnih.gov

In situ Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in solution and suspension. acs.org Raman spectroscopy can provide detailed information about the vibrational modes of molecules, allowing for the identification and quantification of reactants, intermediates, and products in real-time. researchgate.net It is especially powerful for monitoring crystallization processes, as it can distinguish between different polymorphic forms of a compound. acs.orgrsc.orgmdpi.com For the synthesis of this compound, in situ Raman could be used to track the progress of the amidation reaction and to monitor the crystallization of the final product, ensuring the desired polymorph is obtained.

In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. researchgate.netnih.gov While traditionally an offline technique, recent advances have enabled its use for in situ reaction monitoring. nih.gov For reactions involving the formation of the amide bond in benzamide derivatives, in situ NMR could be used to study the reaction kinetics and to detect the presence of any side products. nih.gov Specialized techniques like 11B-NMR have been used for in situ monitoring of the formation of dynamic covalent boronate esters. rsc.orgevitachem.com

Operando Spectroscopy: In the context of catalytic reactions, operando spectroscopy combines in situ spectroscopic measurements with simultaneous measurement of catalytic activity. mdpi.combeilstein-journals.orgrsc.orgchemspider.comacs.org If catalytic methods are developed for the transformation of this compound, for example, in cross-coupling or hydrogenation reactions, operando techniques such as X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy could be employed to study the catalyst's structure and oxidation state under reaction conditions. rsc.orgacs.org This would provide valuable information for understanding the reaction mechanism and for designing more efficient catalysts.

The following table summarizes the potential applications of these advanced spectroscopic techniques.

| Technique | Information Provided | Application in Benzamide Chemistry |

| In situ Raman Spectroscopy | Real-time concentration of species, polymorphism. acs.orgresearchgate.net | Monitoring reaction kinetics, controlling crystallization. |

| In situ NMR Spectroscopy | Molecular structure, reaction kinetics. nih.govresearchgate.netnih.gov | Mechanistic studies of amide bond formation. |

| Operando Spectroscopy (XAS, IR) | Catalyst structure and activity under reaction conditions. mdpi.comrsc.org | Elucidating mechanisms of catalytic transformations. |

| UV-Vis Spectroscopy | Concentration of chromophoric species. mdpi.com | Monitoring reactions involving changes in electronic structure. |

Development of Supramolecular Assemblies Incorporating this compound (excluding material properties)

The molecular structure of this compound is rich in functional groups capable of participating in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. nih.govnih.gov These interactions can be exploited to construct well-defined supramolecular assemblies with predictable structures and dimensionalities.

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure of this compound, molecules are linked into chains by N-H···O=C hydrogen bonds. nih.govevitachem.com The study of how these hydrogen bonding motifs can be influenced by solvent choice, temperature, and the presence of other molecules could lead to the design of new co-crystals and supramolecular polymers. The interplay of hydrogen bonds in benzamide derivatives has been a subject of theoretical and experimental investigation. mdpi.com

Halogen Bonding: The two iodine atoms in the molecule are potent halogen bond donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. researchgate.netrsc.org The strength of this interaction generally increases from chlorine to bromine to iodine. nih.gov In the solid state of this compound, two independent iodo-nitro interactions link the hydrogen-bonded chains into bilayers. nih.gov Future research could explore the use of different halogen bond acceptors to direct the assembly of this molecule into more complex architectures, such as 1D, 2D, or 3D frameworks. rsc.org The combination of hydrogen and halogen bonding provides a powerful tool for crystal engineering. rsc.orgrsc.org

Iodo-Nitro Interactions: The interaction between the iodine atoms and the oxygen atoms of the nitro group is a key feature of the supramolecular structure of this compound. nih.gov This type of interaction is also observed in other iodinated nitroaromatic compounds and plays a significant role in determining their crystal packing. nih.govresearchgate.net A systematic study of the factors that influence the strength and directionality of these iodo-nitro interactions could provide a deeper understanding of the principles of supramolecular assembly in this class of compounds.

Hypervalent Iodine Macrocycles: While not directly related to the title compound, the chemistry of hypervalent iodine offers intriguing possibilities for supramolecular assembly. beilstein-journals.org The ability of hypervalent iodine to form secondary bonding interactions has been used to construct macrocycles that can coordinate with metal cations. beilstein-journals.org Exploring whether the iodine atoms in this compound could be oxidized to a hypervalent state could open up new avenues for the design of novel supramolecular hosts.

A summary of the non-covalent interactions and their potential for forming supramolecular assemblies is presented below.

| Non-Covalent Interaction | Functional Groups Involved | Observed/Potential Supramolecular Structure |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | 1D chains nih.govevitachem.com |

| Halogen Bonding | C-I (donor), Lewis bases (acceptors) | 2D bilayers (with nitro group as acceptor) nih.gov |

| Iodo-Nitro Interactions | C-I, O-N-O | Linking hydrogen-bonded chains into bilayers nih.gov |

| π-π Stacking | Aromatic rings | Potential for further stabilization of assemblies |

Q & A

Q. Q1. What are the key steps in synthesizing 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide, and how does the nitro group influence iodination regioselectivity?

Methodological Answer: The synthesis typically involves sequential iodination and amidation steps. The nitro group at the para position on the aniline ring acts as a strong electron-withdrawing group, directing electrophilic iodination to the ortho position via its meta-directing effect . A two-step approach is common:

Nitration and iodination of the precursor : Nitro groups are introduced before iodination to ensure proper regiochemical control.

Amide coupling : Using coupling agents like EDC/HOBt or PyBOP to form the benzamide bond under inert conditions.

Q. Q2. What spectroscopic techniques are essential for characterizing this compound, and how are contradictions in data resolved?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies iodinated positions (deshielded aromatic protons at δ 8.2–8.5 ppm) and confirms amide formation (N–H signal at δ 10.2 ppm).

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing ortho vs. para substitution) .

- Mass spectrometry : HRMS validates molecular weight (expected [M+H]⁺: 528.8762).

Contradiction Resolution:

Discrepancies in NOE (Nuclear Overhauser Effect) data vs. XRD results are addressed by prioritizing crystallographic evidence due to its direct structural elucidation .

Advanced Synthetic Challenges

Q. Q3. How can regioselective iodination be optimized to avoid di- or tri-iodinated byproducts?

Methodological Answer: Regioselectivity is controlled by:

- Temperature modulation : Lower temperatures (0–5°C) reduce iodine’s electrophilicity, favoring mono-iodination.

- Stoichiometry : Limiting I₂ to 1.1 equivalents minimizes over-iodination.

- Directing groups : The nitro group’s meta-directing effect ensures ortho-iodination on the aniline ring .

Experimental Design:

A factorial design (2³) evaluates variables: temperature (0°C vs. 25°C), I₂ equivalents (1.1 vs. 1.5), and reaction time (2h vs. 6h). ANOVA identifies temperature as the most significant factor (p < 0.05) .

Q. Q4. What competing reaction pathways occur during amidation, and how are they suppressed?

Methodological Answer:

- Competing pathways : Hydrolysis of the activated ester intermediate or racemization (if chiral centers exist).

- Mitigation :

- Use anhydrous DCM and molecular sieves to suppress hydrolysis.

- Add DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce side reactions.

Reactivity and Functionalization

Q. Q5. How does the ortho-iodo substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The ortho-iodo group activates the ring toward NAS due to its electron-withdrawing nature. However, steric hindrance from the adjacent nitro group limits reactivity.

- Example : Reaction with NaN₃ in DMF at 120°C replaces iodine with an azide group, but yields drop to 40–50% due to steric effects .

Q. Q6. Can the nitro group be reduced selectively without affecting the iodobenzamide core?

Methodological Answer:

- Catalytic hydrogenation : Pd/C with H₂ (1 atm) in ethanol reduces nitro to amine at 25°C.

- Selectivity : Iodine substituents remain intact under mild conditions (confirmed by LC-MS post-reduction).

Biological and Pharmacological Applications

Q. Q7. What biochemical targets are plausible for this compound, based on structural analogs?

Methodological Answer: Structurally similar benzamides inhibit bacterial acetyl-CoA carboxylase (ACCase) or phosphopantetheinyl transferase (PPTase), critical for fatty acid synthesis .

- Assay design : Microplate-based PPTase inhibition assay using DTNB (Ellman’s reagent) to quantify coenzyme A release.

Q. Q8. How can dual-targeting strategies (e.g., enzyme inhibition and ROS generation) be evaluated for this compound?

Methodological Answer:

- ROS detection : Use DCFH-DA probe in bacterial cultures; measure fluorescence intensity (Ex/Em: 485/535 nm).

- Dual-action validation : Compare MIC (Minimum Inhibitory Concentration) values under ROS-scavenging (e.g., adding catalase) vs. normal conditions. A >4-fold increase in MIC with scavengers confirms ROS-mediated toxicity .

Data Analysis and Reproducibility

Q. Q9. How should researchers address batch-to-batch variability in crystallographic data?

Methodological Answer:

Q. Q10. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

Methodological Answer:

- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀ = 12.3 ± 1.5 µM, Hill slope = −1.2).

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.